

Role of 2-Methylbutyl acetate in fruit flavor profiles

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Compound of Interest

Compound Name: 2-Methylbutyl acetate

Cat. No.: B145630

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An In-depth Technical Guide on the Role of **2-Methylbutyl Acetate** in Fruit Flavor Profiles

Introduction

2-Methylbutyl acetate (CAS 624-41-9) is a branched-chain ester that plays a pivotal role in the characteristic aroma of numerous fruits. As an organic ester with the molecular formula $C_7H_{14}O_2$, it is recognized for its potent and pleasant fruity aroma, often described as reminiscent of banana and apple.[1][2] This compound is a key contributor to the complex mixture of volatile organic compounds (VOCs) that constitute a fruit's flavor profile, influencing consumer acceptance and preference. This guide provides a comprehensive technical overview of **2-methylbutyl acetate**, detailing its chemical properties, natural occurrence, biosynthetic origins, and the analytical methodologies used for its characterization.

Chemical and Sensory Profile

2-Methylbutyl acetate belongs to the carboxylic acid esters class of organic compounds.[3][4] It is a colorless liquid with a characteristic sweet, fruity odor. Its sensory impact is significant, contributing notes of banana, apple peel, and general fruitiness to the overall flavor experience.[5] The perception of its aroma is highly dependent on its concentration and the chemical matrix in which it is present. Even at sub-threshold concentrations, it has been shown to modify the perception of other fruity aromas in complex mixtures like wine.[6][7]

Key Properties:

- Molecular Formula: $C_7H_{14}O_2$
- Molecular Weight: 130.19 g/mol [8]
- Odor: Sweet, fruity, banana, apple[1][2][5]
- Taste Profile (at 20 ppm): Described as fruity, sweet, banana, and juicy fruit.[5]
- Olfactory Threshold: The detection threshold in a dilute alcohol solution (12% v/v) was evaluated at 313 $\mu\text{g/L}$, while in a fruity aromatic reconstitution, it was 1083 $\mu\text{g/L}$. [7]

Occurrence and Concentration in Fruits

2-Methylbutyl acetate is a natural volatile constituent in a wide variety of fruits. Its concentration can vary significantly depending on the fruit species, cultivar, stage of ripeness, and post-harvest conditions.[5][9] Esters, including **2-methylbutyl acetate**, are crucial to the aroma of many apple varieties.[10] The production of this ester often increases dramatically during the ripening process, coinciding with the climacteric rise in respiration and ethylene production in fruits like apples and bananas.[5][9][11]

Below is a summary of reported concentrations of **2-methylbutyl acetate** in select fruits.

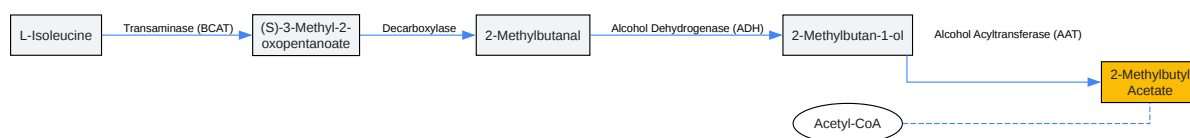
Fruit	Cultivar / Variety	Ripening Stage / Condition	Concentration	Reference
Apple	'Royal Gala'	Ripe	Produced by MpAAT1 enzyme	[2]
Apple	'Fuji'	Post-climacteric peak	~1.5 nmol·10kg ⁻¹ ·h ⁻¹	[5]
Apple	Multiple Cultivars	Ripe	Considered a crucial ester for aroma	[10]
Banana	'Brazilian'	Full-Ripening	Relative Peak Area % not specified	[12]
Banana	Generic	Post-climacteric peak	Production increases 40-50h after ethylene peak	[11]
Tomato	'FL47'	Ripe	Higher levels compared to other cultivars	[8]
Apricot	Generic	Ripe	Present as a branched-chain ester	[13]

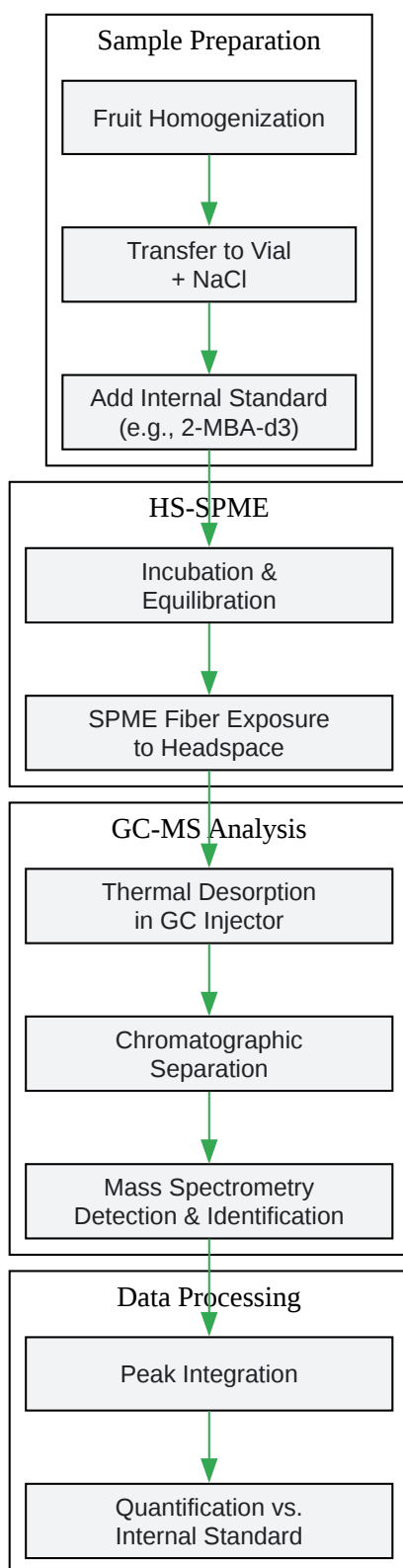
Biosynthesis of 2-Methylbutyl Acetate

The biosynthesis of **2-methylbutyl acetate** in fruits is derived from the catabolism of the branched-chain amino acid L-isoleucine.[13][14][15] The pathway involves a series of enzymatic reactions that convert the amino acid into the corresponding alcohol, which is then esterified.

The key steps are:

- Transamination: L-isoleucine is converted to its corresponding α -keto acid, (S)-3-methyl-2-oxopentanoate, by a branched-chain amino acid transaminase (BCAT).[\[14\]](#)
- Decarboxylation: The α -keto acid is then decarboxylated to form 2-methylbutanal.[\[14\]](#)
- Reduction: The resulting aldehyde is reduced to the alcohol precursor, 2-methylbutan-1-ol, by an alcohol dehydrogenase (ADH).
- Esterification: Finally, the enzyme Alcohol Acyltransferase (AAT) catalyzes the transfer of an acetyl group from acetyl-CoA to 2-methylbutan-1-ol, forming **2-methylbutyl acetate**.[\[1\]](#)[\[2\]](#)
[\[13\]](#) AATs are considered the final and decisive step in the formation of volatile esters in fruit.
[\[13\]](#)





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